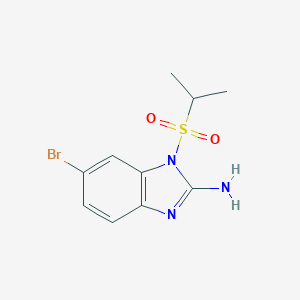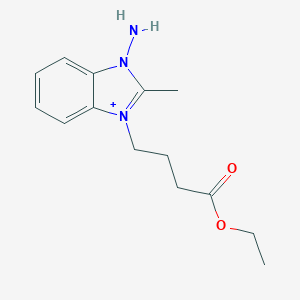![molecular formula C21H18ClN3O3S B280643 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one, also known as SB-269970, is a selective 5-HT7 receptor antagonist. It was first synthesized in 2003 by scientists at GlaxoSmithKline. Since then, it has been extensively studied for its potential therapeutic applications in various fields.
作用機序
6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one acts as a selective antagonist at the 5-HT7 receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. The 5-HT7 receptor is involved in a variety of physiological processes, including circadian rhythm, thermoregulation, and memory consolidation. By blocking the 5-HT7 receptor, this compound modulates the activity of the serotonergic system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, in certain brain regions. It has also been shown to modulate the activity of various signaling pathways, including the cAMP-PKA pathway and the ERK1/2 pathway. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the main advantages of 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one is its selectivity for the 5-HT7 receptor. This allows for more precise modulation of the serotonergic system, which may lead to fewer side effects compared to non-selective serotonin modulators. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain applications.
将来の方向性
There are several potential future directions for research on 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one. One area of interest is its potential use as a therapeutic agent for various neurological disorders, including depression, anxiety, and cognitive impairment. Another area of interest is its potential use as a tool for studying the role of the serotonergic system in various physiological processes. Finally, there is interest in developing more potent and selective 5-HT7 receptor antagonists based on the structure of this compound.
合成法
The synthesis of 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one involves a multi-step process. The starting material is 2-nitrobenzaldehyde, which is reduced to 2-aminobenzaldehyde. This compound is then reacted with 2-chlorophenylpiperazine to form the key intermediate, which is subsequently sulfonated and cyclized to yield this compound.
科学的研究の応用
6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects in animal models. In addition, it has been investigated as a potential treatment for various neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C21H18ClN3O3S |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
6-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C21H18ClN3O3S/c22-16-6-1-2-7-18(16)24-10-12-25(13-11-24)29(27,28)19-9-8-17-20-14(19)4-3-5-15(20)21(26)23-17/h1-9H,10-13H2,(H,23,26) |
InChIキー |
FEGJADGZXVQMJF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280560.png)
![Bis{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280564.png)
![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)
![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)

![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)


